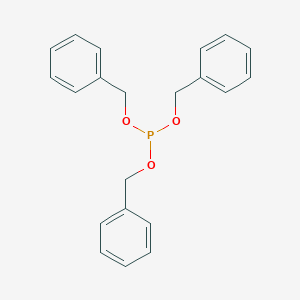

Tribenzyl phosphite

Descripción

Propiedades

IUPAC Name |

tribenzyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21O3P/c1-4-10-19(11-5-1)16-22-25(23-17-20-12-6-2-7-13-20)24-18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFOMYPMTJLQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934408 | |

| Record name | Tribenzyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15205-57-9 | |

| Record name | Tris(phenylmethyl) phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15205-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribenzylphosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribenzyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribenzyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Acid-Binding Agent Selection

The choice of base significantly impacts yield and purity. Comparative data from patent examples:

| Acid-Binding Agent | Solvent | Molar Ratio (Base:) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Triethylamine | Diethyl ether | 3.3:1 | 93.1 | 97.97 |

| N,N-Dimethylaniline | Petroleum ether | 3.2:1 | 92.5 | 96.60 |

| Pyridine | Diethyl ether | 3.3:1 | 93.7 | 96.55 |

Triethylamine provides the highest purity due to its strong basicity and miscibility with reaction byproducts. Pyridine, though effective, may require longer reaction times for comparable yields.

Solvent Effects

Non-polar solvents like petroleum ether reduce side reactions by limiting hydrolysis. Polar solvents (e.g., diethyl ether) enhance reagent solubility but necessitate stringent moisture control.

Industrial-Scale Adaptations

The patented methodology is designed for scalability:

-

Batch Reactor Design : Stirred-tank reactors with cooling jackets maintain low temperatures during exothermic stages.

-

Distillation Protocols : Two-stage vacuum distillation (40–50°C for solvent removal, 90–100°C for high-boiling impurities) ensures product integrity.

-

Flash Chromatography : Rapid silica gel column chromatography using ethyl acetate/petroleum ether mixtures achieves >96% purity with minimal product loss.

Emerging Techniques and Comparative Analysis

While batch synthesis dominates, continuous-flow methods—demonstrated for triphenyl phosphite derivatives—offer potential for this compound. In such systems, micromixing reduces reaction times from hours to seconds, but adaptation requires addressing benzyl alcohol's higher viscosity and reactivity.

Quality Control and Characterization

This compound is validated via:

Análisis De Reacciones Químicas

Tribenzyl phosphite undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form phosphonic acids.

Substitution: This compound can participate in nucleophilic substitution reactions, where the benzyl groups are replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide, hydrogen gas, and various nucleophiles. The major products formed from these reactions are phosphonic acids, dibenzyl phosphonates, and substituted phosphites .

Aplicaciones Científicas De Investigación

Synthesis of Tribenzyl Phosphite

This compound can be synthesized through various methods. The most common methods include:

- Direct Esterification : This involves the reaction of phosphorous acid with benzyl alcohol. However, this method often yields lower esterification rates and is not suitable for industrial production due to various limitations.

- Phosphorus Trichloride Method : A more efficient method involves reacting phosphorus trichloride with benzyl alcohol or benzaldehyde under controlled conditions. This method can achieve yields of 90-95% with high purity (>96%) and is suitable for industrial applications due to its simplicity and low cost .

Applications in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various chemical compounds:

- Flame-Retardant Plasticizers : TBP can be used to produce flame-retardant materials that enhance the safety of plastics by improving their thermal stability .

- Phosphate Esters : It acts as a precursor for synthesizing phosphate esters with specific functional requirements, which are essential in various industrial applications.

- Corrosion Inhibitors : TBP is utilized in formulating metal corrosion inhibitors, enhancing the durability of metal components in various environments .

Pharmaceutical Applications

This compound has shown promise in medicinal chemistry:

- Synthesis of α-Aminophosphonates : TBP is employed in the synthesis of α-amino phosphonates, which are known for their biological activities, including anti-cancer properties and enzyme inhibition . This class of compounds has garnered attention for drug design due to their structural similarities to natural phosphates.

Case Study 1: Synthesis of α-Aminophosphonates

A study demonstrated the use of this compound in the photocatalytic decarboxylative phosphorylation of amino acids to yield α-amino phosphonates. The reaction was facilitated using visible-light photocatalysis, showcasing TBP's role in synthesizing compounds with potential pharmaceutical applications .

Case Study 2: Flame-Retardant Plastics

Research highlighted the effectiveness of this compound as a flame-retardant additive in polymer formulations. The incorporation of TBP significantly improved the thermal stability and fire resistance of plastic materials, making it a valuable component in safety-critical applications .

Mecanismo De Acción

Tribenzyl phosphite exerts its effects through several mechanisms:

Antioxidant Action: It acts as a secondary antioxidant by decomposing hydroperoxides.

Antimicrobial Action: This compound inhibits the growth of microorganisms by reacting with guanylate cyclase and aromatic hydrocarbon-containing enzymes.

The molecular targets and pathways involved in these mechanisms include hydroperoxides, guanylate cyclase, and aromatic hydrocarbon-containing enzymes .

Comparación Con Compuestos Similares

Comparison with Similar Phosphorus Compounds

Key Insights :

- Steric Effects : Tribenzyl phosphite’s bulky benzyl groups hinder nucleophilic attacks compared to smaller alkyl-substituted analogs like triethyl phosphite .

- Oxidation Sensitivity : this compound oxidizes to phosphate (e.g., during column chromatography) , whereas triethyl phosphite is more stable under similar conditions.

Chemical Reactivity

- Michaelis-Arbuzov Reaction : this compound reacts with acetyl chloride to form dibenzylacetylphosphonate (δ<sup>31</sup>P = −26 ppm) , while triethyl phosphite undergoes similar reactions but with faster kinetics due to reduced steric hindrance .

- Phospha-Michael Additions : this compound follows distinct mechanisms compared to diethyl/diisopropyl phosphites, which undergo P–H bond cleavage. Tribenzyl derivatives instead exhibit O–C bond cleavage pathways .

Physical and Spectroscopic Properties

| Property | This compound | Triphenyl Phosphite | Triethyl Phosphite | |

|---|---|---|---|---|

| Melting Point (°C) | – | 19–24 | – | |

| <sup>31</sup>P NMR (ppm) | 113 (neat) | – | ~128–130 | – |

| Solubility | Dichloromethane | Organic solvents | Polar solvents |

Notes:

Stability and Environmental Impact

- Oxidation: this compound oxidizes to phosphate under ambient conditions , whereas inorganic phosphite (e.g., potassium phosphite) is oxidized microbially in soil .

- Environmental Persistence : Benzyl groups in this compound may slow biodegradation compared to alkyl phosphites.

Actividad Biológica

Tribenzyl phosphite (TBP) is an organophosphorus compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological effects, and relevant case studies associated with TBP, providing a comprehensive overview of its applications in biomedical research.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of 354.37 g/mol. Its structure consists of three benzyl groups attached to a phosphite moiety, which is significant for its reactivity and biological interactions.

Synthesis of this compound

The synthesis of TBP typically involves the reaction of phosphorus trichloride with benzyl alcohol in the presence of a base. The general reaction can be summarized as follows:

This reaction highlights the straightforward approach to obtaining TBP, which can be further modified to explore derivatives with enhanced biological activity.

Antioxidant Properties

This compound exhibits notable antioxidant properties, which are critical in mitigating oxidative stress in biological systems. Research indicates that TBP can scavenge free radicals effectively, thus protecting cellular components from oxidative damage. The antioxidant activity was quantified using various assays, including DPPH and ABTS radical scavenging tests, showing significant IC50 values comparable to established antioxidants.

Anticancer Activity

Several studies have investigated the anticancer potential of TBP. For instance, in vitro assays demonstrated that TBP could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of mitochondrial membrane potential, leading to cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Caspase activation |

| HeLa | 30 | Mitochondrial disruption |

Antimicrobial Activity

TBP has also shown antimicrobial properties against various pathogens. In vitro studies reported effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) were determined through standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

Case Studies

- Case Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of TBP derivatives on multiple cancer cell lines. The findings indicated that modifications to the benzyl groups could enhance cytotoxicity, suggesting a structure-activity relationship that warrants further exploration.

- Antioxidant Efficacy Assessment : Another investigation focused on the antioxidant capabilities of TBP in a rat model subjected to induced oxidative stress. Results showed a significant reduction in malondialdehyde levels and an increase in glutathione levels, indicating protective effects against oxidative damage.

- Microbial Resistance Study : A recent study assessed the potential of TBP as an antimicrobial agent against resistant strains of bacteria. The results demonstrated that TBP could restore sensitivity to antibiotics in resistant strains, highlighting its potential role in combating antibiotic resistance.

Q & A

Q. What are the validated protocols for synthesizing Tribenzyl phosphite, and how can researchers ensure reproducibility?

this compound is synthesized via a reaction between benzyl alcohol, diisopropylethylamine, and phosphorus trichloride under anhydrous conditions. Key steps include:

- Dropwise addition of this compound dissolved in anhydrous dichloromethane to acetyl chloride.

- Monitoring reaction progress using ³¹P NMR spectroscopy (δ113 ppm for this compound; δ−26 ppm for intermediates like dibenzylacetylphosphonate) .

- Purification via reversed-phase preparative HPLC with triethylammonium acetate buffer and methanol gradients. Reproducibility requires strict control of moisture, inert atmosphere (argon), and standardized NMR calibration .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

- ³¹P NMR Spectroscopy : Identifies characteristic chemical shifts (e.g., δ113 ppm for this compound) and monitors reaction intermediates .

- Reverse-Phase HPLC : Validates purity using gradients of methanol and 50 mM HNEt3OAc (pH 6.0), with UV detection .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M + H]+ = 316.1678 for benzylacetylphosphonate derivatives) .

Advanced Research Questions

Q. How does this compound influence plant-pathogen interactions, particularly in Phytophthora species?

this compound derivatives (e.g., phosphite salts) inhibit Phytophthora growth by disrupting cellular phosphate metabolism. Key methodologies include:

- EC50 Determination : Dose-response curves (0–500 µg/mL phosphite) are plotted using logarithmic trendlines to calculate half-maximal effective concentrations. Growth inhibition is quantified relative to controls via colony diameter measurements .

- Host Defense Activation : Low phosphite concentrations upregulate plant defense enzymes (e.g., proline content in Eucalyptus under water stress), measured via multivariate statistical analyses (MANOVA) .

Q. What experimental variables significantly impact this compound’s efficacy in antimicrobial studies?

- Phosphate Competition : High phosphate concentrations antagonize phosphite activity. Studies must standardize phosphate levels in growth media (e.g., 10% V8 agar) to avoid overestimating efficacy .

- Isolate Sensitivity Variability : Test multiple isolates (e.g., 77 Phytophthora strains) to account for species-specific differences in phosphite tolerance .

- Environmental Stressors : In plant studies, variables like water deficit require controlled greenhouse conditions and foliar application protocols (e.g., 1.25–5.00 L c.p. ha⁻¹ potassium phosphite) .

Q. How can researchers resolve contradictions in phosphite’s concentration-dependent effects across studies?

- Meta-Analysis Frameworks : Compare EC50 values across studies using standardized phosphite concentrations and isolate databases (e.g., University of California, Berkeley culture collection) .

- Multivariate Statistical Models : Canonical discriminant analysis can disentangle confounding factors (e.g., phosphate levels, host species) by correlating variables like photosynthetic activity and proline content .

- Mechanistic Studies : Use ³¹P NMR to track phosphite metabolism in planta and identify thresholds for defense activation vs. direct pathogen inhibition .

Methodological Best Practices

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis protocols in the main text and provide raw NMR/HPLC data in supplementary materials .

- Ethical Compliance : For biological studies, adhere to institutional review protocols for chemical use and data sharing (e.g., GDPR compliance for EU collaborations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.